molecular formula C10H14F3NO5 B2771221 Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid CAS No. 2219379-97-0

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid

Cat. No.: B2771221
CAS No.: 2219379-97-0
M. Wt: 285.219
InChI Key: ACNLAXRMTHIJOQ-UHFFFAOYSA-N
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Description

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid is a chemical compound with the molecular formula C8H13NO3·C2HF3O2. It is known for its unique spirocyclic structure, which includes both an oxirane (epoxide) and an azaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring followed by the formation of the four-membered oxirane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic frameworks.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid can be compared with other spirocyclic compounds such as:

Methyl 5-oxa-2-azaspiro[3

Properties

IUPAC Name

methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNLAXRMTHIJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CNC2)OC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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